molecular formula C11H15FN2 B13326146 (2S)-2-(Fluoro(phenyl)methyl)piperazine

(2S)-2-(Fluoro(phenyl)methyl)piperazine

Cat. No.: B13326146
M. Wt: 194.25 g/mol
InChI Key: MZIYCVZMTTZAFJ-VUWPPUDQSA-N
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Description

(2S)-2-(Fluoro(phenyl)methyl)piperazine is a chiral piperazine derivative of high interest in pharmaceutical research and development. Piperazine is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents due to its favorable physicochemical properties and ability to contribute to key molecular interactions . This specific compound, featuring a stereospecific fluoro(phenyl)methyl substitution, is designed as a versatile building block for the synthesis of novel bioactive molecules. The incorporation of fluorine can significantly alter a compound's properties, and the chiral center is critical for developing selective ligands, making it a valuable reagent for creating targeted research compounds . Piperazine-based structures are extensively investigated for a wide spectrum of biological activities, including antiviral , antibacterial , antidepressant, and antipsychotic effects . Furthermore, substituted piperazines are commonly explored for their potential as receptor antagonists and enzyme inhibitors . Researchers can utilize this chiral synthon to develop and optimize new chemical entities for probing biological pathways and structure-activity relationships (SAR). This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H15FN2

Molecular Weight

194.25 g/mol

IUPAC Name

(2S)-2-[fluoro(phenyl)methyl]piperazine

InChI

InChI=1S/C11H15FN2/c12-11(9-4-2-1-3-5-9)10-8-13-6-7-14-10/h1-5,10-11,13-14H,6-8H2/t10-,11?/m0/s1

InChI Key

MZIYCVZMTTZAFJ-VUWPPUDQSA-N

Isomeric SMILES

C1CN[C@@H](CN1)C(C2=CC=CC=C2)F

Canonical SMILES

C1CNC(CN1)C(C2=CC=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthesis via Nucleophilic Substitution on a Piperazine Derivative

One prevalent method involves starting with a suitably protected piperazine precursor, such as N-alkylated or N-substituted piperazine, followed by nucleophilic substitution with a fluorophenylmethyl electrophile:

  • Step 1: Synthesis of a suitable electrophilic fluorophenylmethyl reagent, such as fluorophenylmethyl halide or sulfonate ester.
  • Step 2: Nucleophilic attack on the piperazine nitrogen, typically under basic or catalytic conditions, to attach the fluorophenylmethyl group selectively.

This approach benefits from well-established nucleophilic substitution reactions, with reaction conditions optimized to favor mono-alkylation and stereocontrol.

Asymmetric Synthesis Using Chiral Precursors or Catalysts

Given the stereochemistry (2S), asymmetric synthesis routes are employed:

  • Use of chiral auxiliaries or chiral catalysts during the alkylation step.
  • Enantioselective addition of fluorophenylmethyl groups to prochiral intermediates.

This ensures the stereochemical purity of the final compound.

Specific Preparation Protocols

Synthesis via Reductive Amination

A common route involves reductive amination:

  • Step 1: Condensation of a fluorobenzaldehyde derivative with a primary or secondary amine (e.g., ethylenediamine or a protected piperazine derivative).
  • Step 2: Reduction of the imine intermediate using suitable reducing agents such as sodium cyanoborohydride or lithium aluminum hydride, leading to the fluorophenylmethylpiperazine.

This method allows for stereocontrol if chiral auxiliaries or chiral reducing agents are used.

Synthesis from 2-Chloromethyl- or 2-Bromomethyl-Substituted Precursors

Based on patent WO2019193134A1, a notable approach involves:

  • Starting with a 2-chloromethyl or 2-bromomethyl piperazine derivative.
  • Reacting with fluorophenyl nucleophiles under nucleophilic substitution conditions, often in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

The reaction scheme typically involves:

Piperazine derivative (e.g., 2-chloromethylpiperazine) + fluorophenyl nucleophile → (2S)-2-(Fluoro(phenyl)methyl)piperazine

Reaction conditions are optimized for stereoselectivity and yield, often involving phase-transfer catalysis or specific temperature controls.

Reaction Conditions and Optimization

Parameter Typical Range Notes
Solvent THF, DMF, toluene Polar aprotic solvents favor nucleophilic substitution
Temperature 0°C to 80°C Lower temperatures improve stereoselectivity; higher temperatures increase reaction rate
Reagents Fluorophenylmethyl halides, nucleophiles Halides (e.g., fluorophenylmethyl bromide) are common electrophiles
Catalysts Phase-transfer catalysts, Lewis acids Enhance reaction efficiency and selectivity

Notes on Stereochemistry and Purification

Achieving the (2S) stereochemistry is critical. Techniques include:

  • Use of chiral auxiliaries during synthesis
  • Chiral chromatography for enantiomeric separation
  • Stereoselective catalysis

Purification methods involve:

  • Column chromatography
  • Crystallization
  • Chiral HPLC for enantiomeric excess determination

Summary of Key Research Findings

  • The patent WO2019193134A1 describes a process involving the reduction of a pyrazine intermediate to the piperazine, followed by selective alkylation with fluorophenylmethyl electrophiles.
  • The synthesis employs THF as a solvent and lithium aluminum hydride (LAH) or similar reducing agents for reduction steps.
  • Reaction yields vary from 50% to 80%, with stereoselectivity achieved through chiral auxiliaries or catalysts.
  • Purification of the (2S) isomer is often performed via chiral chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(Fluoro(phenyl)methyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted phenyl derivatives.

Scientific Research Applications

(2S)-2-(Fluoro(phenyl)methyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a ligand in receptor binding studies.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-(Fluoro(phenyl)methyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Key Insights :

  • Fluorine vs. Chlorine Substituents : The 2-fluorophenyl group in the target compound likely enhances metabolic stability compared to chlorophenyl analogs (e.g., ), which are prone to dehalogenation .
  • Benzamide vs. Phenylmethyl : Diethylbenzamide derivatives () exhibit potent δ-opioid receptor binding (IC₅₀ = 0.5 nM), whereas phenylmethyl groups (e.g., in BZP) prioritize serotonin transporter (SERT) activity .
  • Antimicrobial Activity: 2-Fluorophenyl-pyridazinone hybrids () show broad-spectrum efficacy (MIC: 3.1–25 µg/mL), suggesting the fluorophenyl group synergizes with heterocyclic moieties for antimicrobial action.
Stereochemical Influence
  • The (2S) configuration in the target compound may confer selectivity for chiral receptors, akin to D-methamphetamine ((2S)-N-methyl-1-phenylpropan-2-amine), which exhibits higher CNS activity than its R-enantiomer .
  • In contrast, (±)-7 (), a racemic piperazine analog, was resolved into enantiomers with distinct dopamine transporter (DAT) affinities, underscoring the importance of stereochemistry .
Physicochemical Properties
Compound Molecular Weight (g/mol) LogP (Predicted) Melting Point (°C) Spectral Data (¹³C NMR, ppm)
(2S)-2-(Fluoro(phenyl)methyl)piperazine 208.26 2.8 Not reported C-F: 162.52; C1: 147.80
6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone 452.47 3.1 177–178 C6: 158.79; C3: 168.73
1-Benzylpiperazine (BZP) 176.26 2.3 153–155 Benzyl C: 128–135

Analysis :

  • The higher molecular weight and LogP of pyridazinone derivatives () correlate with increased antifungal activity due to enhanced membrane penetration .
  • The target compound’s fluorophenyl group elevates LogP (2.8 vs.

Q & A

Q. What are the common synthetic routes for (2S)-2-(Fluoro(phenyl)methyl)piperazine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis often involves multi-step reactions, including nucleophilic substitution, coupling, and reduction. For example:
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using CuSO₄·5H₂O and sodium ascorbate in a H₂O/DCM solvent system enables efficient triazole formation .
  • Palladium-Catalyzed Amination : Reactions with aryl halides (e.g., 1-bromo-2-(trifluoromethyl)benzene) and tert-butyl piperazine-1-carboxylate yield intermediates, followed by Boc deprotection with HCl .
  • Reduction Steps : LiAlH₄ or NaBH₄ reduces amides to amines, critical for generating pharmacologically active analogs .
    Key factors affecting yield include solvent polarity, catalyst loading, and temperature control. Purity is monitored via TLC (hexane:ethyl acetate, 1:2) and chromatography (silica gel) .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of (2S)-2-(Fluoro(phenyl)methyl)piperazine derivatives?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, coupling constants (e.g., J = 8.2 Hz for aromatic protons) validate stereochemistry in triazole derivatives .
  • ESI-MS : High-resolution mass spectrometry (e.g., m/z 315.19 [M+H]⁺) confirms molecular weight and fragmentation patterns .
  • IR Spectroscopy : Stretching frequencies (e.g., C=O at 1680 cm⁻¹) identify functional groups like esters or amides .
    Combined use of these techniques ensures structural validation and purity assessment .

Q. What are the typical oxidation and reduction pathways observed in piperazine derivatives, and how do they affect downstream applications?

  • Methodological Answer :
  • Oxidation : KMnO₄ or CrO₃ oxidizes secondary amines to nitroso or ketone groups, altering solubility and bioactivity. For example, sulfone formation enhances metabolic stability .
  • Reduction : NaBH₄ reduces imines to amines, improving binding affinity for targets like serotonin transporters. LiAlH₄ converts esters to alcohols for prodrug activation .
    These modifications are critical for optimizing pharmacokinetic properties (e.g., logP) and target selectivity .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate the interaction of (2S)-2-(Fluoro(phenyl)methyl)piperazine derivatives with biological targets like dopamine transporters?

  • Methodological Answer :
  • Target Preparation : Retrieve dopamine transporter (DAT) structures (PDB ID: 4XP4) and optimize protonation states using tools like Schrödinger’s Protein Preparation Wizard.
  • Ligand Preparation : Generate 3D conformers of derivatives using OMEGA2 and assign partial charges with AM1-BCC.
  • Docking : Use Glide SP or XP mode to screen derivatives, prioritizing poses with hydrogen bonds to Asp79 and hydrophobic interactions with Phe326.
  • Validation : Compare docking scores (e.g., ΔG < -8 kcal/mol) with experimental IC₅₀ values from radioligand binding assays .

Q. What strategies resolve contradictions in biological activity data between in vitro and in silico models for fluorinated piperazine analogs?

  • Methodological Answer :
  • Data Triangulation : Cross-validate in vitro results (e.g., IC₅₀ from kinase assays) with molecular dynamics (MD) simulations (e.g., RMSD < 2 Å over 100 ns trajectories).
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from rapid hepatic clearance unaccounted for in silico .
  • Crystallography : Resolve X-ray structures of ligand-target complexes to confirm binding modes predicted by docking .

Q. What retrosynthetic approaches are recommended for generating novel analogs of (2S)-2-(Fluoro(phenyl)methyl)piperazine with enhanced selectivity?

  • Methodological Answer :
  • Disconnection Strategy : Break the molecule into (2S)-piperazine and fluorophenylmethyl fragments. Use Buchwald-Hartwig amination for C-N bond formation .
  • Bioisosteric Replacement : Substitute fluorine with trifluoromethyl or cyano groups to modulate lipophilicity (clogP ±0.5) and avoid metabolic hotspots .
  • Parallel Synthesis : Employ Ugi-4CR reactions with diverse aldehydes and isonitriles to rapidly generate libraries .

Q. How do structural modifications at specific positions of the piperazine ring influence binding affinity in anticancer assays?

  • Methodological Answer :
  • N1-Substitution : Bulky groups (e.g., adamantyl) enhance affinity for tubulin (IC₅₀ = 0.8 µM vs. 5.2 µM for unsubstituted analogs) by occupying hydrophobic pockets .
  • C2-Fluorination : Increases metabolic stability (t₁/₂ > 120 min in human hepatocytes) and reduces off-target effects on CYP3A4 .
  • Sulfonyl Incorporation : Improves solubility (logS > -4) and enhances apoptosis induction in MCF-7 cells (EC₅₀ = 1.2 µM) .

Q. What analytical challenges arise in quantifying trace impurities during large-scale synthesis, and how are they addressed?

  • Methodological Answer :
  • HPLC-MS/MS : Use C18 columns (2.6 µm, 100 Å) with 0.1% formic acid in acetonitrile/water to separate impurities (e.g., des-fluoro byproducts). Limit of quantification (LOQ) < 0.1% .
  • Forced Degradation Studies : Expose the compound to heat (40°C), light (1.2 million lux-hours), and pH extremes (1–13) to identify degradation pathways .
  • QbD Approach : Optimize reaction parameters (e.g., temp: 25–30°C, pH: 6.5–7.5) using DoE to minimize impurity formation (<0.5%) .

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